

# The Function of C646 in Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Prepared for: Researchers, scientists, and drug development professionals

# **Executive Summary**

**C646** is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the binding of acetyl-CoA to the catalytic domain of these enzymes, **C646** effectively reduces the acetylation of both histone and non-histone protein targets. This inhibition modulates a wide array of cellular processes, including gene expression, cell cycle progression, apoptosis, and inflammatory signaling. This technical guide provides an in-depth overview of the function of **C646** in cellular contexts, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing **C646** as a chemical probe to investigate the roles of p300/CBP in health and disease, and for professionals in drug development exploring the therapeutic potential of p300/CBP inhibition.

#### **Mechanism of Action**

**C646** is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of **C646** is highly selective for p300/CBP over other histone acetyltransferases such as PCAF, GCN5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking



p300/CBP activity, **C646** prevents the transfer of acetyl groups to lysine residues on histone tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their function and downstream signaling cascades.[5]

# **Quantitative Data**

The following tables summarize the key quantitative parameters of **C646** activity, including its inhibitory potency against p300/CBP and off-target enzymes, as well as effective concentrations for inducing specific cellular phenotypes.

Table 1: Inhibitory Activity of C646



| Target                   | Assay Type             | Parameter | Value  | Reference(s) |
|--------------------------|------------------------|-----------|--------|--------------|
| p300                     | Cell-free HAT<br>assay | Ki        | 400 nM | [1][3][4]    |
| p300                     | Cell-free HAT<br>assay | IC50      | 1.6 μΜ | [1]          |
| p300 mutants<br>(T1411A) | Cell-free HAT assay    | IC50      | 3.4 μΜ | [1]          |
| p300 mutants<br>(Y1467F) | Cell-free HAT assay    | IC50      | 7 μΜ   | [1]          |
| p300 mutants<br>(W1466F) | Cell-free HAT assay    | IC50      | 5 μΜ   | [1]          |
| p300 mutants<br>(R1410A) | Cell-free HAT<br>assay | IC50      | 2.5 μΜ | [1]          |
| HDAC2                    | HDAC inhibition assay  | Ki        | 15 μΜ  | [6]          |
| HDAC3                    | HDAC inhibition assay  | Ki        | 25 μΜ  | [6]          |
| HDAC6                    | HDAC inhibition assay  | Ki        | 7.0 μΜ | [6]          |
| HDAC8                    | HDAC inhibition assay  | Ki        | 11 μΜ  | [6]          |

Table 2: Effective Concentrations of C646 in Cellular Assays



| Cell Line                                                                 | Effect                       | Concentration | Duration      | Reference(s) |
|---------------------------------------------------------------------------|------------------------------|---------------|---------------|--------------|
| Pancreatic<br>Cancer (PSN1,<br>MIAPaCa2)                                  | Inhibition of H3 acetylation | 20-30 μΜ      | 72 h          | [5]          |
| Pancreatic<br>Cancer (PSN1,<br>MIAPaCa2)                                  | G2/M cell cycle<br>arrest    | 30 μΜ         | 48 h          | [5]          |
| Pancreatic Cancer (Panc1)                                                 | G2/M cell cycle<br>arrest    | 40 μΜ         | 48 h          | [7]          |
| Pancreatic<br>Cancer (PSN1,<br>MIAPaCa2)                                  | Apoptosis induction          | 30 μΜ         | 48 h          | [5]          |
| Gastric Cancer<br>(SGC-7901,<br>MKN45, MGC-<br>803, BGC-823,<br>KATO III) | Inhibition of cell viability | 1-20 μΜ       | 24 h          | [8]          |
| Gastric Cancer<br>(various)                                               | Cell cycle arrest            | 10 μΜ         | 6 h           | [8]          |
| Gastric Cancer (various)                                                  | Apoptosis induction          | 10 μΜ         | 24 h          | [8]          |
| Prostate Cancer (androgen- sensitive and castration- resistant)           | Apoptosis<br>induction       | 20 μΜ         | Not specified | [3]          |
| Non-small cell<br>lung carcinoma<br>(A549, H157,<br>H460)                 | Radiosensitizatio<br>n       | Not specified | Not specified | [9]          |



# **Key Cellular Functions and Affected Signaling Pathways**

The inhibition of p300/CBP by **C646** has profound effects on numerous cellular functions, primarily through the modulation of key signaling pathways that are critical for cell growth, survival, and stress responses.

# **Cell Cycle Regulation**

**C646** has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-mediated histone acetylation at the promoters of these genes is a likely mechanism for their reduced expression.





Click to download full resolution via product page

Figure 1: C646-induced G2/M cell cycle arrest.

## **Induction of Apoptosis**

**C646** is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic effect is mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor pathway and the NF-kB survival pathway.

## **Modulation of the p53 Signaling Pathway**



The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. The activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP. Acetylation of p53 is generally associated with its stabilization and activation, leading to the transcription of pro-apoptotic genes. **C646**, by inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function in response to certain stimuli.



Click to download full resolution via product page



Figure 2: C646-mediated inhibition of p53 acetylation.

### Inhibition of the NF-kB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 (RelA) subunit of NF-κB is enhanced by p300/CBP-mediated acetylation at multiple lysine residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional coactivator recruitment.[6][11] **C646** can inhibit the acetylation of p65, leading to a reduction in NF-κB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]





Click to download full resolution via product page

Figure 3: C646-mediated inhibition of the NF-κB pathway.



## Modulation of Wnt/β-catenin Signaling

The Wnt/ $\beta$ -catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the canonical pathway, the stabilization and nuclear translocation of  $\beta$ -catenin leads to its association with TCF/LEF transcription factors and the recruitment of coactivators, including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate  $\beta$ -catenin at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, **C646** can suppress Wnt/ $\beta$ -catenin-mediated transcription.[14]





Click to download full resolution via product page

**Figure 4: C646**-mediated inhibition of Wnt/ $\beta$ -catenin signaling.



## **Androgen Receptor Signaling**

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by **C646** can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]

# **Off-Target and Other Effects**

While **C646** is highly selective for p300/CBP, at higher concentrations (typically >7  $\mu$ M), it has been reported to inhibit some histone deacetylases (HDACs), which could lead to complex cellular responses.[6] Additionally, some studies have observed that **C646** treatment can lead to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF, potentially as a compensatory mechanism.[15][16]

# **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the cellular effects of **C646**. Researchers should optimize these protocols for their specific cell types and experimental conditions.

### In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of **C646** to inhibit the enzymatic activity of p300/CBP in a cell-free system.

#### Materials:

- Recombinant p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA (radiolabeled or with a detection tag)
- C646 (and other inhibitors as controls)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- Scintillation counter or appropriate detection instrument



#### Procedure:

- Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.
- Add varying concentrations of C646 (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.
- Initiate the reaction by adding acetyl-CoA.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding acid or spotting onto a filter paper).
- Quantify the amount of acetylated histone peptide using a scintillation counter (for radiolabeled acetyl-CoA) or other detection methods.
- Calculate the percent inhibition at each C646 concentration and determine the IC50 value.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. academic.oup.com [academic.oup.com]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]
- 7. CBP/p300 are bimodal regulators of Wnt signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberoylanilide hydroxamic acid induces Akt-mediated phosphorylation of p300, which promotes acetylation and transcriptional activation of RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of p65Lys310 by p300 in macrophages mediates anti-inflammatory property of berberine PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation of beta-catenin by p300 regulates beta-catenin-Tcf4 interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The P300 acetyltransferase inhibitor C646 promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of C646 in Cells: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668185#what-is-the-function-of-c646-in-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com